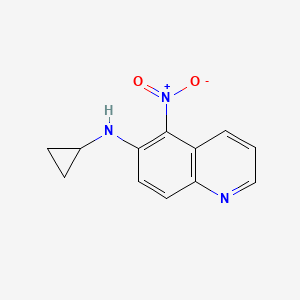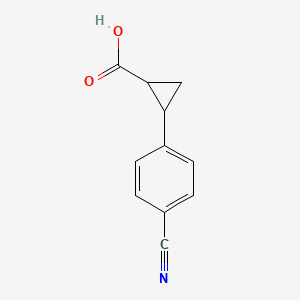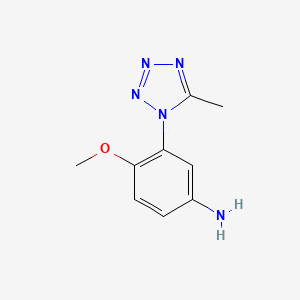![molecular formula C18H14N2O4 B1452274 4-[2-(3-甲氧基苯氧基)嘧啶-5-基]苯甲酸 CAS No. 1170248-52-8](/img/structure/B1452274.png)
4-[2-(3-甲氧基苯氧基)嘧啶-5-基]苯甲酸
描述
4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid is a useful research compound. Its molecular formula is C18H14N2O4 and its molecular weight is 322.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学: 抗病毒剂
该化合物已被探索用于创建新型抗病毒剂。研究人员通过用各种胺取代Pemetrexed(一种商业药物)中的谷氨酸部分,合成了衍生物。 这些衍生物对新城疫病毒表现出比Pemetrexed更高的抗病毒活性 .
有机合成: 原脱硼
在有机合成中,该化合物可能参与频哪醇硼酸酯的原脱硼反应。 该过程对于烯烃的正式反马氏加氢甲基化至关重要,这是合成复杂有机分子的宝贵转化 .
药理学: 酶抑制
该化合物中存在的嘧啶基部分在结构上类似于吡咯并[2,3-d]嘧啶,后者以其生物活性而闻名,包括酶抑制。 这使其成为开发新型药理学抑制剂的候选者 .
生物化学: 代谢产物合成
在生物化学中,该化合物用于制备Pemetrexed等药物的代谢产物。 了解其在代谢产物合成中的作用有助于开发更好的治疗剂 .
分子生物学: 核苷修饰
该化合物的结构表明其在修饰核苷抗生素方面具有潜在的应用,这可能导致开发出具有更高效力的新型抗病毒药物 .
分析化学: 表征技术
该化合物的合成衍生物通过核磁共振、LCMS和FT-IR等技术进行表征。 这展示了该化合物在分析化学中用于识别和理解新物质的用途 .
有机化学: 铃木-宫浦偶联
作用机制
Target of Action
Similar compounds have been shown to exhibit antiviral activity, suggesting that this compound may also target viral proteins or enzymes .
Mode of Action
Compounds with similar structures have been shown to inhibit viral replication, suggesting that this compound may interact with its targets to prevent the replication of viruses .
Biochemical Pathways
It can be inferred that the compound may interfere with the viral replication pathway, given its potential antiviral activity .
Result of Action
Based on the potential antiviral activity of similar compounds, it can be inferred that this compound may inhibit viral replication, thereby preventing the spread of the virus within the host organism .
生化分析
Biochemical Properties
4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to specific enzymes that are involved in metabolic pathways. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . The interaction between 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid and acetylcholinesterase can lead to the inhibition of the enzyme’s activity, thereby affecting neurotransmission and other related processes.
Additionally, 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid has been found to interact with various proteins involved in oxidative stress responses. This compound can modulate the activity of proteins such as superoxide dismutase and catalase, which play crucial roles in mitigating oxidative damage within cells . By influencing these proteins, 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can help regulate the levels of reactive oxygen species and maintain cellular homeostasis.
Cellular Effects
The effects of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid on cellular processes are diverse and depend on the type of cells being studied. In neuronal cells, this compound has been observed to influence cell signaling pathways, particularly those involving acetylcholine and its receptors . By inhibiting acetylcholinesterase, 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can enhance cholinergic signaling, which may have implications for neurodegenerative diseases such as Alzheimer’s disease.
In addition to its effects on neuronal cells, 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can also impact gene expression and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in oxidative stress responses, leading to changes in the levels of antioxidant enzymes and other protective proteins . Furthermore, 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can influence metabolic pathways by affecting the activity of key enzymes, thereby altering the flux of metabolites and overall cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to the active site of acetylcholinesterase, leading to the inhibition of the enzyme’s activity . This binding interaction is facilitated by the specific structural features of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid, which allow it to fit into the enzyme’s active site and block the hydrolysis of acetylcholine.
In addition to enzyme inhibition, 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can also exert its effects through modulation of gene expression. This compound has been shown to influence the transcriptional activity of genes involved in oxidative stress responses, leading to changes in the levels of antioxidant enzymes and other protective proteins . By regulating gene expression, 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can help maintain cellular homeostasis and protect cells from oxidative damage.
Temporal Effects in Laboratory Settings
The temporal effects of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid, resulting in the formation of degradation products that may have different biochemical properties.
Long-term studies in cell cultures have demonstrated that 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects are generally consistent over time, indicating that the compound can maintain its activity and influence cellular processes for extended periods.
Dosage Effects in Animal Models
The effects of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can enhance cholinergic signaling and improve cognitive function in animal models of neurodegenerative diseases . Higher doses can lead to toxic effects, including neurotoxicity and oxidative stress . These adverse effects are likely due to the over-inhibition of acetylcholinesterase and the subsequent accumulation of acetylcholine, which can disrupt normal neuronal function.
Threshold effects have also been observed, with certain dosages required to achieve significant biochemical and cellular effects . These findings highlight the importance of optimizing the dosage of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid to achieve the desired therapeutic outcomes while minimizing potential toxic effects.
Metabolic Pathways
4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid is involved in several metabolic pathways, primarily those related to oxidative stress responses and neurotransmitter metabolism . This compound interacts with enzymes such as acetylcholinesterase and superoxide dismutase, influencing their activity and modulating the levels of reactive oxygen species and neurotransmitters within cells . By affecting these metabolic pathways, 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can help regulate cellular homeostasis and protect cells from oxidative damage.
Transport and Distribution
The transport and distribution of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it is then distributed to various cellular compartments. Studies have shown that 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects .
The localization of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid within cells is influenced by its interactions with binding proteins and other biomolecules . These interactions can affect the compound’s distribution and accumulation, ultimately determining its cellular activity and function.
Subcellular Localization
The subcellular localization of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid is primarily within the cytoplasm and nucleus . This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the presence of specific functional groups on 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can facilitate its transport to the nucleus, where it can interact with transcription factors and other nuclear proteins .
The activity and function of 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid are influenced by its subcellular localization. By being localized to the nucleus, this compound can directly modulate gene expression and influence cellular processes such as DNA repair and replication . In the cytoplasm, 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid can interact with enzymes and other proteins involved in metabolic pathways, further contributing to its biochemical effects.
属性
IUPAC Name |
4-[2-(3-methoxyphenoxy)pyrimidin-5-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-23-15-3-2-4-16(9-15)24-18-19-10-14(11-20-18)12-5-7-13(8-6-12)17(21)22/h2-11H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOQCPCHFWOQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1452199.png)
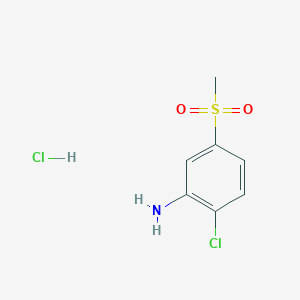
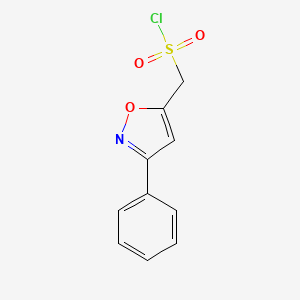
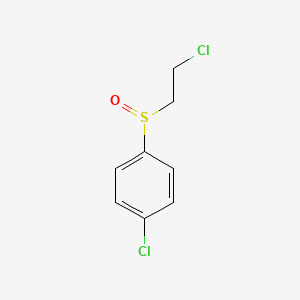
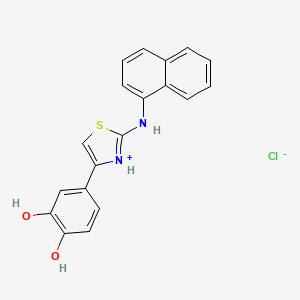
![3-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1452204.png)
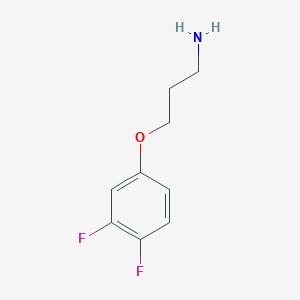

![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1452208.png)

